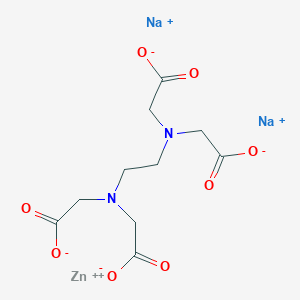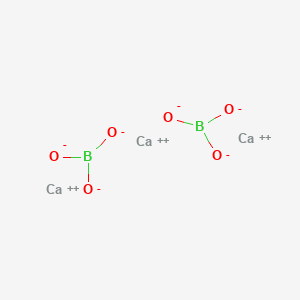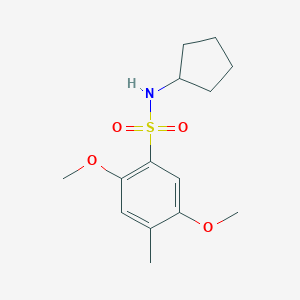![molecular formula C18H21NO4S B224741 1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline, commonly known as DMTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTQ is a tetrahydroquinoline derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of DMTQ is not fully understood. However, it has been suggested that DMTQ inhibits the activity of certain enzymes that are involved in the growth and replication of cancer cells and viruses. DMTQ has also been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
DMTQ has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase IIα, which is involved in the growth and replication of cancer cells. DMTQ has also been found to inhibit the replication of the hepatitis C virus. Furthermore, DMTQ has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTQ has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. DMTQ is also stable and can be stored for long periods. However, there are also limitations for lab experiments using DMTQ. It is a toxic compound and requires careful handling. Furthermore, the mechanism of action of DMTQ is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for the research on DMTQ. One potential direction is to study the mechanism of action of DMTQ in more detail. This could lead to the development of more effective anti-cancer and anti-viral drugs. Another potential direction is to explore the use of DMTQ as a fluorescent probe for imaging applications. Furthermore, the potential use of DMTQ in combination with other drugs for the treatment of cancer and viral infections could also be explored. Overall, the research on DMTQ has the potential to lead to significant advancements in various fields of scientific research.
Métodos De Síntesis
DMTQ can be synthesized using different methods. One of the most common methods is the condensation reaction between 2,5-dimethoxy-4-methylbenzyl chloride and tetrahydroquinoline in the presence of sodium hydride. This method yields DMTQ with a high yield and purity. Another method involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with tetrahydroquinoline in the presence of a base. This method also yields DMTQ with a high yield and purity.
Aplicaciones Científicas De Investigación
DMTQ has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. DMTQ has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the replication of the hepatitis C virus. Furthermore, DMTQ has been studied for its potential use as a fluorescent probe for imaging applications.
Propiedades
Nombre del producto |
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline |
|---|---|
Fórmula molecular |
C18H21NO4S |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C18H21NO4S/c1-13-11-17(23-3)18(12-16(13)22-2)24(20,21)19-10-6-8-14-7-4-5-9-15(14)19/h4-5,7,9,11-12H,6,8,10H2,1-3H3 |
Clave InChI |
BQPKFDBFMGIXSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCCC3=CC=CC=C32)OC |
SMILES canónico |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCCC3=CC=CC=C32)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)





![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)

![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)




![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)